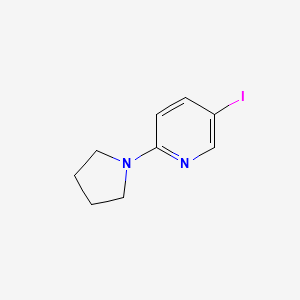

5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

概要

説明

5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is a useful research compound. Its molecular formula is C9H11IN2 and its molecular weight is 274.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organocatalytic Processes

5-(Pyrrolidin-2-yl)tetrazole functionalized silica showcases potential in organocatalytic processes. It is utilized in environmentally friendly continuous-flow aldol reactions, demonstrating good stereoselectivities, complete conversion efficiencies, and remarkable long-term stability of the packing material (Bortolini et al., 2012).

Spectroscopic and Structural Studies

The interaction of pyrrolidine-2-thione with molecular iodine has been explored, revealing the formation of outer-sphere charge-transfer complexes. The product of iodine-induced oxidative desulfurization showcases a unique crystal structure formed by specific cations and pentaiodide anions, highlighting the compound's intriguing chemical behavior and potential applications (Chernov'yants et al., 2013).

Light-Emitting Diode (LED) Technology

5-Substituted pyrimidine complexes have been synthesized and utilized in heteroleptic Ir(III) metal complexes, contributing to the development of high-performance sky-blue- and white-emitting OLEDs. These complexes display remarkable photophysical properties and are utilized in fabricating organic light-emitting diodes with high efficiency, showcasing their significant role in advancing LED technology (Chang et al., 2013).

Synthesis and Coordination Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been synthesized and utilized in complex chemistry. These compounds are instrumental in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, showcasing their versatility and potential applications in various scientific fields (Halcrow, 2005).

Molecular Iodine-Mediated Synthesis

Molecular iodine has been employed as a catalyst for synthesizing tetrahydropyrimidines and pyrrolidines through a multicomponent reaction. This method demonstrates an efficient and quick synthesis process, highlighting the compound's role in facilitating the creation of complex organic structures (Das et al., 2011).

作用機序

Target of Action

Compounds containing pyrrolidine and imidazole moieties have been known to exhibit a broad range of biological activities . For instance, TrkA/B/C, a known target of some pyrrolidine-containing compounds, drives tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

It is known that heterocyclic compounds like this one are widely used in drug development due to their high chemotherapeutic values .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

将来の方向性

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this scaffold .

生化学分析

Biochemical Properties

5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to explore the pharmacophore space due to its sp3-hybridization . This interaction can influence the stereochemistry of the molecule and its binding mode to enantioselective proteins . The compound’s interaction with enzymes such as carbonic anhydrase isoenzymes hCA I and hCA II has been documented, indicating its potential inhibitory activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on the mobility of protein loops, such as the H11–12 loop of the ERα protein, has been observed, which can affect the protein’s function . Additionally, its interaction with pregnane X receptor (PXR) upregulates proteins involved in detoxification and clearance of foreign substances from the body .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring contributes to its binding interactions with enantioselective proteins, influencing their biological profile . It has been shown to inhibit enzymes such as carbonic anhydrase, affecting various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound’s activity can vary depending on its stability and the conditions under which it is stored and used . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant physiological changes . Toxic or adverse effects at high doses include enzyme inhibition and disruption of cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with carbonic anhydrase isoenzymes hCA I and hCA II affects the metabolic pathways related to these enzymes . Additionally, its impact on the detoxification pathways through interaction with PXR has been documented .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Studies have shown that the compound can be transported across cell membranes and distributed within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles . This localization can influence its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

5-iodo-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGIQNSDEQQUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620002 | |

| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494771-62-9 | |

| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-(1-pyrrolidinyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)